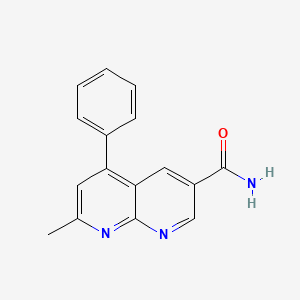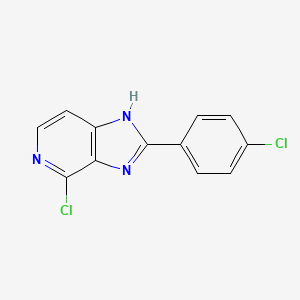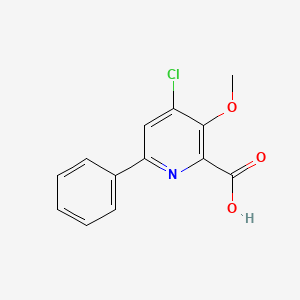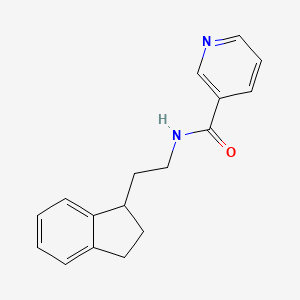
6-Chloro-9-(2-phenylethyl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-phenethyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-phenethyl-9H-purine typically involves the chlorination of purine derivatives followed by alkylation. One common method is the reaction of 6-chloropurine with phenethyl bromide in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6th position is retained, and the phenethyl group is introduced at the 9th position.
Industrial Production Methods
Industrial production of 6-Chloro-9-phenethyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-phenethyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions, forming N-alkyl and N-acyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Alkylating Agents: Alkyl halides such as methyl iodide and ethyl bromide are used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, such as 6-amino-9-phenethylpurine, 6-thio-9-phenethylpurine, and N-alkylated purine derivatives .
Applications De Recherche Scientifique
6-Chloro-9-phenethyl-9H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are used in various chemical studies and applications.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-phenethyl-9H-purine involves its interaction with cellular components, particularly nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6th position but lacking the phenethyl group.
9-Phenethylpurine: Similar to 6-Chloro-9-phenethyl-9H-purine but without the chlorine atom at the 6th position.
Uniqueness
6-Chloro-9-phenethyl-9H-purine is unique due to the presence of both the chlorine atom at the 6th position and the phenethyl group at the 9th position. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
16833-25-3 |
|---|---|
Formule moléculaire |
C13H11ClN4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
6-chloro-9-(2-phenylethyl)purine |
InChI |
InChI=1S/C13H11ClN4/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Clé InChI |
PVLKCPQYCKRELM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C=NC3=C2N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)


![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)
![1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11855156.png)







